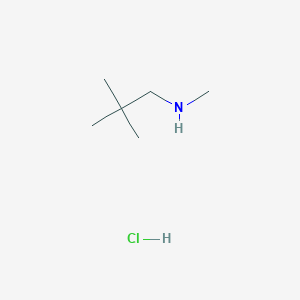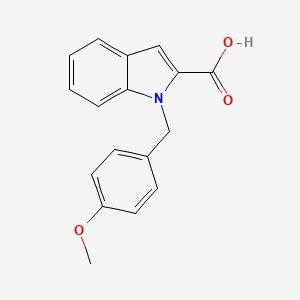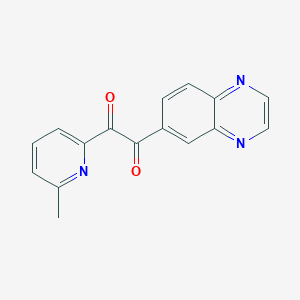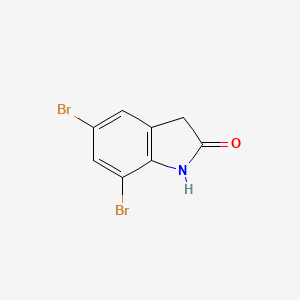
5-methyl-1H-indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1H-indazole-3-carbaldehyde (5-MICA) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of indazole, a five-membered aromatic heterocycle with a nitrogen atom at the 3-position. 5-MICA is of interest due to its unique structure and reactivity, and its ability to act as a ligand for certain metals.
Scientific Research Applications
Synthesis Methods
5-Methyl-1H-Indazole-3-Carbaldehyde has been synthesized through various methods. Gong Ping (2012) describes a method involving the ring opening of indole in acid conditions followed by diazotization with sodium nitrite, then cyclization, yielding a 36% success rate. This method is noted for its low cost, simple operation, short reaction time, and suitability for industrial production (Gong Ping, 2012).
Antimicrobial Applications
A study by Manjunatha Bhat et al. (2016) highlights the synthesis of new 1,2,3-triazolyl pyrazole derivatives using a Vilsmeier–Haack reaction approach, which exhibited antimicrobial and antioxidant activities. Some of these compounds demonstrated a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Chemical Synthesis Efficiency
M. Journet et al. (2001) accomplished the synthesis of variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives in a safe and efficient process. The reaction involved sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, avoiding hazardous explosive by-products (Journet et al., 2001).
Structural and Spectroscopic Analysis
B. Morzyk-Ociepa et al. (2021) conducted structural (X-ray) and spectroscopic (FT-IR, FT-Raman) analysis of 1H-indazole-3-carbaldehyde, revealing important intermolecular interactions. The study provided a detailed investigation of all interactions participating in crystal packing, contributing significantly to the understanding of its structural properties (Morzyk-Ociepa et al., 2021).
Molecular and Electronic Analysis
Research by M. Beytur and Ihsan Avinca (2021) on heterocyclic 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, derived from the reaction between 3-methylthiophene-2-carbaldehyde and different 4-amino-1H-1,2,4-triazole-5-ones, provided insights into molecular, electronic, nonlinear optical, and spectroscopic properties. This study is pivotal in understanding the electronic properties and potential applications of these compounds (Beytur & Avinca, 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Methyl-1H-indazole-3-carbaldehyde is a derivative of the indole family, which are known to be precursors for the synthesis of biologically active molecules .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The specific interactions and resulting changes would depend on the particular biological target involved.
Biochemical Pathways
Indole derivatives are known to participate in multicomponent reactions (mcrs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions can affect various biochemical pathways and have downstream effects on the synthesis of complex molecules .
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-indazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a precursor in the synthesis of biologically active molecules, including kinase inhibitors . The compound’s aldehyde group allows it to undergo various chemical reactions, such as condensation and reduction, which are crucial in the formation of complex bioactive structures .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indazole derivatives, including this compound, exhibit anti-inflammatory, antimicrobial, and anticancer activities . These effects are mediated through interactions with specific cellular targets, leading to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indazole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, the compound can induce changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that indazole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to this compound has been associated with sustained alterations in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases, leading to potential harm to the organism . Therefore, careful dosage optimization is crucial in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive molecules. For instance, the compound can undergo oxidation to form indazole-3-carboxylic acid, which is a key intermediate in the synthesis of other biologically active compounds . These metabolic transformations are essential for the compound’s biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall efficacy and toxicity. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological activity. For example, targeting the compound to the nucleus may enhance its effects on gene expression and cellular regulation.
Properties
IUPAC Name |
5-methyl-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANNNIQPHXCXGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625973 |
Source


|
| Record name | 5-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518987-35-4 |
Source


|
| Record name | 5-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one](/img/structure/B1322348.png)



![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)





